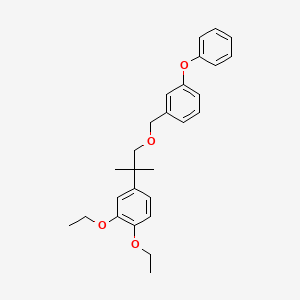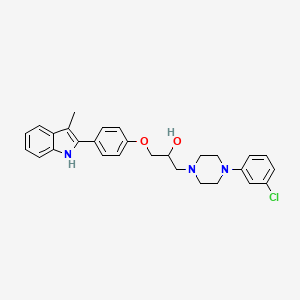
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate is a complex organic compound that features a pyridine ring, an ethoxy group, and a sulfinyl group
準備方法
The synthesis of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Sulfinylation: The sulfinyl group is added through a sulfoxidation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
科学的研究の応用
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic pathways.
類似化合物との比較
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate can be compared with similar compounds such as:
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound shares the pyridine ring and ethoxy group but differs in its overall structure and functional groups.
Benzimidazoles: These compounds have a similar heterocyclic structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
84384-89-4 |
|---|---|
分子式 |
C12H17N3O4S2 |
分子量 |
331.4 g/mol |
IUPAC名 |
methyl (1E)-N-[methyl(2-pyridin-2-ylethoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-10(20-3)14-19-12(16)15(2)21(17)18-9-7-11-6-4-5-8-13-11/h4-6,8H,7,9H2,1-3H3/b14-10+ |
InChIキー |
IFFBRBZYDGBFLK-GXDHUFHOSA-N |
異性体SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCCC1=CC=CC=N1)/SC |
正規SMILES |
CC(=NOC(=O)N(C)S(=O)OCCC1=CC=CC=N1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


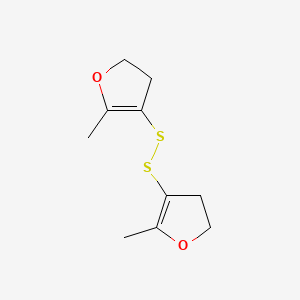
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
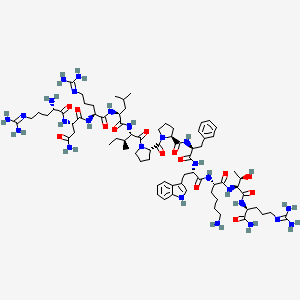
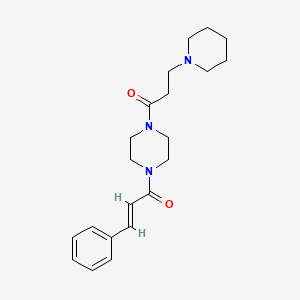

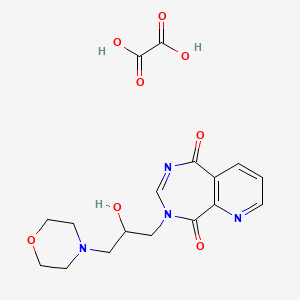
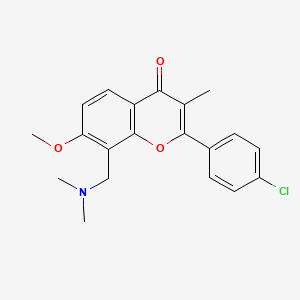
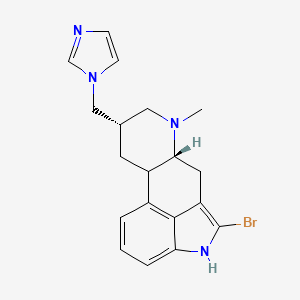
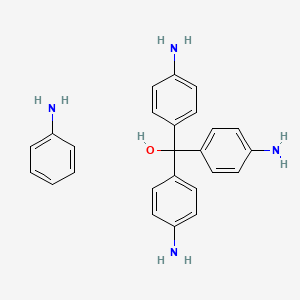
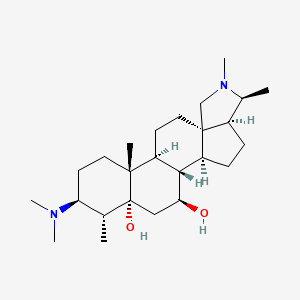
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

